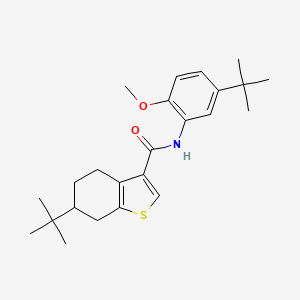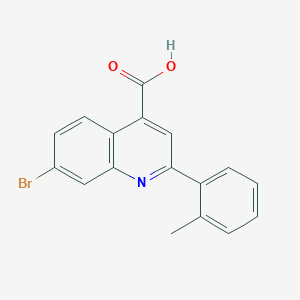![molecular formula C12H16ClN3O2S B4266962 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266962.png)
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide
Vue d'ensemble
Description
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of pro-apoptotic genes. 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been shown to selectively inhibit HDAC8, which is overexpressed in several types of cancer, including breast, prostate, and ovarian cancer. In addition to its anti-cancer effects, 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has also been found to exhibit anti-inflammatory and anti-viral effects by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, modulation of gene expression, and inhibition of inflammation and viral replication. 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been shown to selectively target cancer cells while sparing normal cells, making it a promising anti-cancer agent with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selective inhibition of HDAC8. However, 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the reaction conditions and using appropriate controls in experiments.
Orientations Futures
There are several future directions for research on 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, including the development of more potent and selective HDAC inhibitors, the identification of novel targets for 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, and the evaluation of its potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide and its potential for clinical use.
Applications De Recherche Scientifique
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide exhibits anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anti-cancer agents.
Propriétés
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-14-12(19)16-15-11(17)7-18-10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQQGOBHJHHGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![isopropyl 4-(4-butylphenyl)-2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266905.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4266912.png)
![4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4266927.png)
![2-(2-pyridinyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266935.png)
![2,9-di-2-thienyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266936.png)

![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266951.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4266952.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266958.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266969.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4266976.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4266978.png)